1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one
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Description
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one, also known as QTP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. QTP belongs to the class of compounds known as piperidines, which are known to have a wide range of biological activities.
Scientific Research Applications
Ultrasound- and Microwave-Assisted Synthesis and Antimicrobial Activity
Compounds structurally related to "1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one" have been synthesized using ultrasound and microwave irradiation techniques. These methods have proven efficient for the preparation of quinoline derivatives with antimicrobial activity against both bacterial and fungal strains. This highlights the compound's potential in contributing to the development of new antimicrobials (Ashok et al., 2014).
Spermicidal and Microbicidal Agents
Quinoline derivatives have been synthesized and evaluated for their spermicidal and microbicidal activities. These studies indicate the potential of such compounds in reproductive health applications and the development of novel contraceptives (Pandey et al., 2012).
Antiproliferative Activities
Certain derivatives have shown significant antiproliferative activities, suggesting their potential use in cancer research. The ability of these compounds to bind to DNA and inhibit topoisomerases makes them candidates for developing dual topo I and topo II inhibitory agents, offering new avenues for cancer therapy (Tseng et al., 2010).
Antioxidant and Anti-inflammatory Activities
Novel piperazine analogues bearing quinoline moieties have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These studies underscore the potential therapeutic applications of such compounds in managing oxidative stress and inflammation (Al‐Ghorbani et al., 2015).
Anti-corrosion Performance
Derivatives of 8-hydroxyquinoline have demonstrated significant anti-corrosion effects on mild steel in acidic media. This suggests applications of similar compounds in material science, particularly in protecting metals against corrosion (Douche et al., 2020).
properties
IUPAC Name |
3-(2-methylphenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-18-6-2-3-7-19(18)11-12-23(27)26-16-13-21(14-17-26)28-22-10-4-8-20-9-5-15-25-24(20)22/h2-10,15,21H,11-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJIWNNFYBJERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one |
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